N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide
Overview
Description
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide, also known as PBOX-15, is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide inhibits the growth of cancer cells by targeting a specific protein called Hsp90. This protein is involved in the folding and stabilization of other proteins that are essential for cancer cell growth. By inhibiting Hsp90, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has minimal toxicity and does not affect normal cells. This compound has been shown to induce apoptosis in cancer cells without affecting healthy cells. Additionally, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been shown to inhibit tumor growth in animal models, suggesting its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide is its specificity for cancer cells. This compound targets Hsp90, which is overexpressed in cancer cells, making it an effective treatment option. Additionally, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been shown to be effective against drug-resistant cancer cells, which is a major limitation of current cancer treatments.
One limitation of N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further research is needed to determine the optimal dosage and administration method for this compound.
Future Directions
Future research on N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide should focus on optimizing its synthesis process and determining the optimal dosage and administration method for cancer treatment. Additionally, further studies are needed to determine the long-term effects of N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide on healthy cells and to investigate its potential use in combination with other cancer treatments.
Conclusion:
In conclusion, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide is a promising compound for cancer treatment due to its ability to inhibit the growth of cancer cells by targeting Hsp90. This compound has minimal toxicity and has been shown to be effective against a variety of cancer types. Future research on N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide should focus on optimizing its synthesis process, determining the optimal dosage and administration method, and investigating its potential use in combination with other cancer treatments.
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been shown to be effective against a variety of cancer types, including breast, prostate, and lung cancer. Additionally, N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide has been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(15-4-3-11-20-15)17-12-13-5-7-14(8-6-13)18-9-1-2-10-18/h1-11H,12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBQHBBNWJRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.